molecular formula C17H18ClN3 B138439 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-YL)butanenitrile CAS No. 65676-21-3

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-YL)butanenitrile

Cat. No. B138439
CAS RN: 65676-21-3
M. Wt: 299.8 g/mol
InChI Key: XWFSLFHFPQWKNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile, also known as 4-Chloro-N,N-dimethyl-2-(pyridin-2-yl)butanamide, is an organic compound widely used in scientific research. It has been studied in various fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Reaction Mechanisms and Organic Synthesis

Research into compounds structurally related to 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile reveals significant applications in the synthesis of indolizinium and quinolizinium salts through cyclization-N-dealkylation processes. These processes underscore the utility of such compounds in the formation of complex organic molecules with potential applications in pharmaceuticals and materials science (Kawano et al., 1992).

Materials Science and Molecular Electronics

In materials science, derivatives of 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile have been explored for the synthesis of functionalized pyridines. These compounds exhibit promising properties for applications in molecular electronics and as reporters for chemical analytes, showcasing the potential for multimodal signaling in complex systems (Schmidt et al., 2006). Additionally, the study of dual fluorescence in compounds upon gold(I) coordination indicates the significance of such molecular structures in developing novel photophysical materials (López‐de‐Luzuriaga et al., 2015).

Catalysis and Reaction Efficiency

The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols demonstrates the catalytic efficiency of compounds related to 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile. This highlights their role in enhancing reaction conditions and sustainability in organic synthesis (Liu et al., 2014).

Environmental and Green Chemistry

The development of whole-cell biocatalytic systems for the synthesis of complex organic molecules such as S-(4-chlorophenyl)-(pyridin-2-yl) methanol showcases the application of these compounds in green and sustainable chemical processes. This represents a move towards eco-friendly synthesis methods with high efficiency and low environmental impact (Chen et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFSLFHFPQWKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984225
Record name 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
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Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-YL)butanenitrile

CAS RN

65676-21-3
Record name α-(4-Chlorophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile
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Record name 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-chlorophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile
Source European Chemicals Agency (ECHA)
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Record name 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(PYRIDIN-2-YL)BUTANENITRILE
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